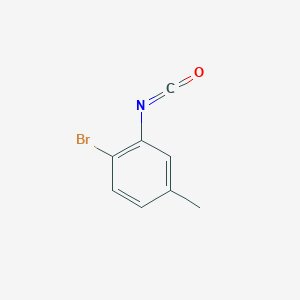
1-Bromo-2-isocyanato-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-isocyanato-4-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 2-isocyanato-4-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or isocyanate group can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride (AlCl3) for introducing alkyl groups.
Major Products Formed
Brominated Derivatives: Further bromination can lead to polybrominated benzene derivatives.
Nitrated Derivatives: Nitration can yield nitro-substituted benzene derivatives.
Alkylated Derivatives: Friedel-Crafts alkylation can produce alkyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-isocyanato-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-isocyanato-4-methylbenzene involves its reactivity towards electrophiles and nucleophiles. The isocyanate group can react with nucleophiles such as amines to form urea derivatives. The bromine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-isocyanato-2-methylbenzene: Similar structure but with different substitution pattern.
2-Bromo-1-isocyanato-4-methylbenzene: Another isomer with a different arrangement of substituents
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1-bromo-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI Key |
DYIJPGHSYAIMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















